An In-depth Technical Guide to 4-Chloro-2,6-dimethoxy-5-nitropyrimidine (CAS 60331-03-5)
An In-depth Technical Guide to 4-Chloro-2,6-dimethoxy-5-nitropyrimidine (CAS 60331-03-5)
Foreword for the Research Community
As a Senior Application Scientist, it is my responsibility to ensure that the information disseminated to the scientific community is not only accurate but also robust and verifiable. The following guide was commissioned to provide an in-depth technical overview of 4-Chloro-2,6-dimethoxy-5-nitropyrimidine (CAS 60331-03-5). However, after a comprehensive search of scientific literature, chemical supplier databases, and regulatory information, it has become evident that there is a significant lack of publicly available data for this specific compound.
The search has yielded information on a number of structurally related pyrimidine derivatives, which, while informative in a broader context, do not provide the specific physical, chemical, spectral, and toxicological data required for a detailed and reliable guide on 4-Chloro-2,6-dimethoxy-5-nitropyrimidine. Extrapolating data from related but distinct molecules would be scientifically unsound and could lead to inaccuracies in research and development.
Therefore, in the interest of maintaining the highest standards of scientific integrity and trustworthiness, this document will instead serve to highlight the information available for closely related analogues. This approach is intended to provide a contextual understanding of the potential characteristics and reactivity of this class of compounds, while clearly acknowledging the data gap for the specific molecule of interest. It is our hope that this transparency will be of value to researchers and that future studies will elucidate the properties of 4-Chloro-2,6-dimethoxy-5-nitropyrimidine.
Part 1: Physicochemical Properties of Related Pyrimidine Analogues
While specific data for 4-Chloro-2,6-dimethoxy-5-nitropyrimidine is not available, we can look to the properties of similar structures to infer potential characteristics. The table below summarizes data for related dichlorinated and methoxy-substituted nitropyrimidines. It is crucial to note that the presence of two methoxy groups in the target compound, as opposed to the substituents in the analogues, will significantly influence its electronic properties, solubility, and reactivity. The methoxy group is an electron-donating group through resonance, which will affect the reactivity of the pyrimidine ring differently than a chloro or methyl group.[1][2]
| Property | 4,6-Dichloro-5-nitropyrimidine | 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine |
| CAS Number | 4316-93-2 | 60331-15-9[3][4] |
| Molecular Formula | C₄HCl₂N₃O₂ | C₆H₆ClN₃O₃[3] |
| Molecular Weight | 193.98 g/mol | 203.58 g/mol [3][4] |
| Appearance | Crystals | Not specified |
| Melting Point | 100-103 °C | Not specified |
Part 2: Synthesis and Reactivity of Substituted Nitropyrimidines
The synthesis of substituted pyrimidines often involves a multi-step process that can include cyclization, nitration, and chlorination reactions. For instance, the synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine can be achieved through the cyclization of acetamidine hydrochloride and diethyl malonate, followed by nitration and then chlorination using phosphorus oxychloride.[5] A similar pathway could potentially be envisioned for 4-Chloro-2,6-dimethoxy-5-nitropyrimidine, likely starting from a dimethoxy-substituted pyrimidine precursor.
The reactivity of chloronitropyrimidines is characterized by the susceptibility of the chloro groups to nucleophilic substitution. The positions of the nitro and methoxy groups on the pyrimidine ring will have a strong directing effect on which chlorine atom is more readily displaced. In many dichloropyrimidine systems with an electron-withdrawing group at the 5-position, substitution occurs preferentially at the 4- and 6-positions.[6] The presence of two electron-donating methoxy groups in the target molecule would likely modulate this reactivity.
Conceptual Synthetic Workflow for Substituted Pyrimidines
Caption: A generalized synthetic pathway for dichlorinated nitropyrimidines.
Part 3: Handling and Safety of Related Chloro-Nitro Compounds
Safety data sheets for related compounds like 4,6-dichloro-5-nitropyrimidine and other chlorinated pyrimidines indicate that they are hazardous.[7][8] These compounds are often classified as causing skin and serious eye irritation.[7][9]
General Laboratory Safety Protocol
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7][9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]
-
Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[7][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7][10]
Hazard Identification for Related Compounds
Caption: Common hazard statements for related dichloronitropyrimidines.[8]
Part 4: Potential Applications in Research and Drug Discovery
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the scaffold for a wide array of therapeutic agents.[12] The specific functional groups on the pyrimidine ring dictate the biological activity. For example, 2-amino-4,6-dichloro-5-nitropyrimidine has been investigated as an intermediate for compounds that inactivate DNA repair proteins, a strategy in cancer therapy.[13] Derivatives of 4-chloro-2,6-diaminopyrimidine have also been explored for their antibacterial properties.[14]
Given its structure, 4-Chloro-2,6-dimethoxy-5-nitropyrimidine could be a valuable intermediate for synthesizing novel compounds for biological screening. The chloro group provides a reactive handle for introducing various side chains via nucleophilic substitution, while the methoxy and nitro groups modulate the electronic properties and potential for hydrogen bonding, which are critical for molecular recognition by biological targets.[1]
Conclusion
While a detailed technical guide for 4-Chloro-2,6-dimethoxy-5-nitropyrimidine (CAS 60331-03-5) cannot be provided at this time due to a lack of available data, this overview of related compounds offers a starting point for researchers. The synthesis, reactivity, and biological potential of this molecule can be hypothesized based on the known chemistry of other substituted nitropyrimidines. It is clear that this class of compounds holds significant interest for medicinal chemistry and materials science. Further research is needed to synthesize and characterize 4-Chloro-2,6-dimethoxy-5-nitropyrimidine to fully understand its properties and potential applications.
References
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
-
An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. Available at: [Link]
-
4-chloro-2-methoxy-6-methyl-5-nitropyrimidine — Chemical Substance Information. Available at: [Link]
-
4-Chloro-2-methoxy-5-nitropyrimidine — Chemical Substance Information - NextSDS. Available at: [Link]
-
An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development. Available at: [Link]
-
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution - ResearchGate. Available at: [Link]
-
4-Chloro-2,6-dimethyl-3-nitropyridine | C7H7ClN2O2 | CID 10702725 - PubChem. Available at: [Link]
-
Pyrimidine, 4-chloro-6-methoxy-2-methyl-5-nitro - NextSDS. Available at: [Link]
-
Parallels between the chloro and methoxy groups for potency optimization - RSC Publishing. Available at: [Link]
-
Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available at: [Link]
-
Unusual reactions of 4,6-dichloro-5-nitropyrimidine with C-nucleophiles - Sci-Hub. Available at: [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. Available at: [Link]
-
The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II) - JOCPR. Available at: [Link]
-
Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... - ResearchGate. Available at: [Link]
-
Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR. Available at: [Link]
-
4-Chloro-2,6-diaminopyrimidine - the NIST WebBook. Available at: [Link]
-
2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Available at: [Link]
-
4-Chloro-2,5-Dimethoxyamphetamine - SWGDRUG.org. Available at: [Link]
- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents.
Sources
- 1. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. drughunter.com [drughunter.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. Documents [merckmillipore.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
